
4-acetyl-1-benzyl-5-(2-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
Description
4-acetyl-1-benzyl-5-(2-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is a synthetic organic compound that belongs to the class of pyrrolones
Properties
IUPAC Name |
3-acetyl-1-benzyl-2-(2-fluorophenyl)-4-hydroxy-2H-pyrrol-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FNO3/c1-12(22)16-17(14-9-5-6-10-15(14)20)21(19(24)18(16)23)11-13-7-3-2-4-8-13/h2-10,17,23H,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJYGFKZXBKEAHE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=O)N(C1C2=CC=CC=C2F)CC3=CC=CC=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-1-benzyl-5-(2-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pyrrolone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the acetyl group: Acetylation can be performed using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Benzylation: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.
Fluorination: The fluorophenyl group can be incorporated using fluorinated aromatic compounds through electrophilic aromatic substitution.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce various functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, sulfonates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, 4-acetyl-1-benzyl-5-(2-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound may be studied for its potential pharmacological properties, such as anti-inflammatory or antimicrobial activities.
Medicine
In medicine, derivatives of this compound could be explored for therapeutic applications, including as potential drug candidates for various diseases.
Industry
In industry, the compound may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-acetyl-1-benzyl-5-(2-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a biological response. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 4-acetyl-1-benzyl-5-phenyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
- 4-acetyl-1-benzyl-5-(2-chlorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
- 4-acetyl-1-benzyl-5-(2-methylphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
Uniqueness
The presence of the fluorophenyl group in 4-acetyl-1-benzyl-5-(2-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one may impart unique properties such as increased lipophilicity, metabolic stability, and potential biological activity compared to its non-fluorinated analogs.
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